Perindoprilat N-Glucuronide is a significant metabolite of Perindopril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. This compound is formed through the glucuronidation process, which enhances the solubility and excretion of drugs by attaching glucuronic acid to them. The formation of N-glucuronides like Perindoprilat N-Glucuronide is crucial for understanding drug metabolism and pharmacokinetics, as well as for assessing safety and efficacy profiles of pharmaceuticals.
Perindopril is a prodrug that undergoes extensive metabolism in the liver to produce its active form, Perindoprilat. During this metabolic process, various conjugates, including Perindoprilat N-Glucuronide, are formed. The synthesis and identification of these metabolites are essential for drug development and regulatory compliance, particularly regarding safety assessments as highlighted by recent FDA guidance .
Perindoprilat N-Glucuronide is classified as a phase II metabolite. It falls under the category of glucuronides, which are formed by the enzymatic conjugation of glucuronic acid to various substrates, typically catalyzed by UDP-glucuronosyltransferases (UGTs). This classification is important for understanding its role in drug metabolism and elimination pathways.
The synthesis of Perindoprilat N-Glucuronide can be achieved through several methods:
The production of Perindoprilat N-Glucuronide involves careful control of reaction conditions such as pH, temperature, and cofactor availability (e.g., uridine 5′-diphosphoglucuronic acid). The use of liver microsomes or S9 fractions can enhance yields due to the presence of multiple UGT enzymes that facilitate glucuronidation .
Perindoprilat N-Glucuronide has a complex molecular structure characterized by the addition of a glucuronic acid moiety to the nitrogen atom of Perindoprilat. The exact structural formula includes:
This structure can be visualized through advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the attachment points and integrity of the molecule .
Structural analysis using techniques like X-ray crystallography or two-dimensional nuclear magnetic resonance can provide insights into the spatial arrangement and conformational dynamics of Perindoprilat N-Glucuronide.
The primary reaction involved in the formation of Perindoprilat N-Glucuronide is:
This reaction highlights the enzymatic transfer of glucuronic acid from uridine diphosphate-glucuronic acid to the nitrogen atom in Perindoprilat.
The reaction is facilitated by UGT enzymes, particularly UGT1A4 and UGT2B10, which exhibit varying activity levels across different species. This variability can complicate predictions regarding human metabolism based on animal studies .
The mechanism by which Perindoprilat N-Glucuronide exerts its effects involves its role in drug metabolism:
Perindoprilat N-Glucuronide is typically a solid at room temperature with specific melting points that can vary based on purity and crystalline form.
Relevant data indicate that while many glucuronides are pharmacologically inactive, some may exhibit unique properties that necessitate further investigation into their safety profiles .
Perindoprilat N-glucuronide (systematic name: Perindoprilat Acyl-β-D-glucuronide) is a major phase II metabolite derived from perindoprilat, the active form of the angiotensin-converting enzyme (ACE) inhibitor perindopril. This conjugate is formed via esterification between the carboxyl group of perindoprilat and the anomeric carbon of glucuronic acid, resulting in an acyl glucuronide linkage. Its molecular formula is C₂₃H₃₆N₂O₁₁, with a molecular weight of 516.54 g/mol [3] [10]. The structure retains the octahydroindole core and propanoyl side chain of perindoprilat but incorporates a β-D-glucopyranuronosyl moiety, significantly altering its physicochemical properties. This modification increases water solubility by >100-fold compared to perindoprilat, facilitating biliary and renal excretion [4] [10].
Unlike classical O-glucuronides, acyl glucuronides exhibit unique chemical reactivity due to electrophilic carbonyl groups, potentially leading to isomerization via intramolecular acyl migration. However, perindoprilat N-glucuronide demonstrates moderate stability under physiological pH conditions, with limited rearrangement to positional isomers [9]. Nuclear magnetic resonance (NMR) studies confirm β-configuration at the anomeric carbon and ester bond formation specifically at the carboxylate group of perindoprilat [10].
Table 1: Structural and Chemical Characteristics of Perindoprilat N-Glucuronide
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₃H₃₆N₂O₁₁ | High-resolution MS |
Molecular Weight | 516.54 g/mol | MS/Q-TOF |
CAS Registry Number | 120381-56-8 | Chemical registry |
Type of Glucuronide | Acyl (ester-linked) | NMR spectroscopy |
HPLC Retention Time | 6.2 min (C18 reverse phase) | HPLC-UV |
Synthesis Method | Enzymatic (UGT1A3); Chemical synthesis | In vitro metabolism |
Table 2: Comparative Physicochemical Properties
Compound | LogP | Water Solubility | Protein Binding |
---|---|---|---|
Perindopril | 1.46 | Low | 20% |
Perindoprilat | -0.82 | Moderate | 10-20% |
Perindoprilat N-glucuronide | -3.15 | High | <10% |
Perindoprilat N-glucuronide is a pivotal metabolite in the elimination of perindopril, accounting for 15-30% of systemically available perindoprilat clearance [2] [6]. Following oral administration of perindopril, hepatic first-pass metabolism converts ~20% of perindopril to perindoprilat, which is subsequently glucuronidated primarily by UGT1A3. This glucuronide appears in plasma within 1.5–3 hours post-dosing, with peak concentrations correlating with perindoprilat's pharmacokinetic profile [8].
Renal function profoundly impacts its elimination. Studies in hypertensive patients reveal that severe renal impairment (creatinine clearance <30 mL/min) increases the area under the curve (AUC) of perindoprilat N-glucuronide by 6.6-fold and prolongs its half-life from 1.8 hours to 7.7 hours, compared to subjects with normal renal function [6]. This accumulation occurs because the glucuronide is predominantly excreted renally, with 60-75% recovered in urine within 24 hours. Additionally, the conjugate is dialyzable, making hemodialysis an effective clearance mechanism in renal failure patients [6].
Enterohepatic recirculation contributes to the extended presence of perindoprilat in systemic circulation. Perindoprilat N-glucuronide excreted via bile undergoes hydrolysis by gut β-glucuronidases, regenerating active perindoprilat for reabsorption. This recycling mechanism may account for secondary peaks in perindoprilat concentration-time profiles [4] [9].
Table 3: Pharmacokinetic Parameters of Perindoprilat N-Glucuronide in Renal Impairment
Renal Function | AUC₀–∞ (ng·h/mL) | Half-life (h) | Renal Clearance (mL/min) |
---|---|---|---|
Normal (CLcr >80 mL/min) | 78 | 1.8 | 219–362 |
Mild (CLcr 50–80 mL/min) | 215 | 3.5 | 112–185 |
Severe (CLcr <30 mL/min) | 513 | 7.7 | 28–42 |
Glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs) is a major detoxification pathway that enhances hydrophilicity for xenobiotic elimination. Perindoprilat N-glucuronide exemplifies three critical aspects of this process:
Species-Specific Metabolism: Humans exhibit significantly higher rates of perindoprilat glucuronidation compared to rodents due to the absence of UGT1A3 homologs in rats and mice. This difference complicates preclinical toxicology assessments and underscores the necessity of humanized UGT models for metabolite safety testing [4] [7].
Enzyme Kinetics and Polymorphisms: UGT1A3 and UGT1A4 are primarily responsible for perindoprilat N-glucuronidation. UGT1A42 (Thr202Pro) and UGT1A43 (Leu48Val) polymorphisms reduce enzyme activity by 30–50%, potentially increasing perindoprilat exposure in carriers. Such genetic variations may necessitate dose adjustments in susceptible populations [9].
Transporter-Enzyme Interplay: Efflux transporters (e.g., MRP2, BCRP) mediate biliary excretion of perindoprilat N-glucuronide, while OATP transporters facilitate hepatic uptake. Inhibition of MRP2 by drugs like cyclosporine can reduce glucuronide clearance by >40%, demonstrating the interdependence of metabolism and transport [4].
Table 4: UGT Isoforms Involved in Perindoprilat Glucuronidation
UGT Isoform | Tissue Expression | Km (μM) | Vmax (pmol/min/mg) | Contribution |
---|---|---|---|---|
UGT1A3 | Liver, Intestine | 98 ± 14 | 340 ± 29 | 60–70% |
UGT1A4 | Liver | 215 ± 30 | 110 ± 12 | 20–30% |
UGT2B7 | Liver, Kidney | >500 | <50 | <5% |
Table 5: Stability and Reactivity Profile
Condition | Half-life | Degradation Products | Clinical Implication |
---|---|---|---|
pH 7.4 (37°C) | 8.2 h | Isomers (α/β rearrangements) | Limited isomerization |
β-Glucuronidase | <10 min | Perindoprilat | Enterohepatic recycling |
Human Plasma | >24 h | None detected | Suitable for quantification |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3